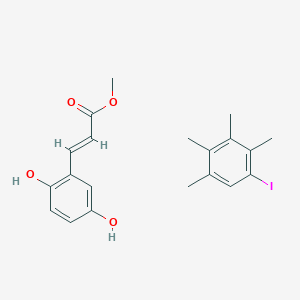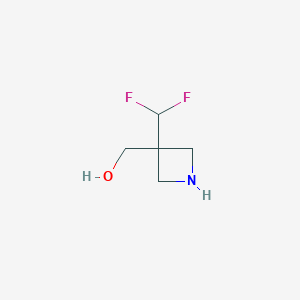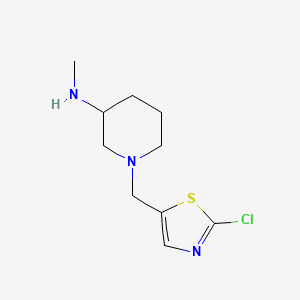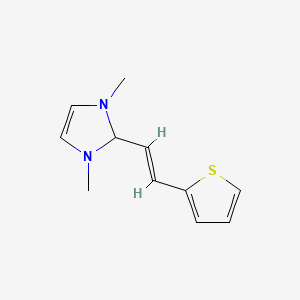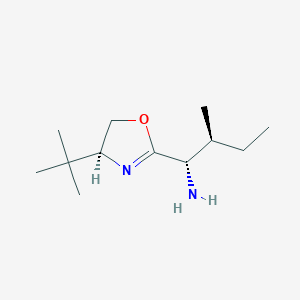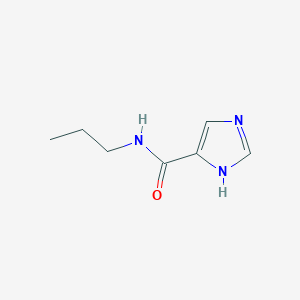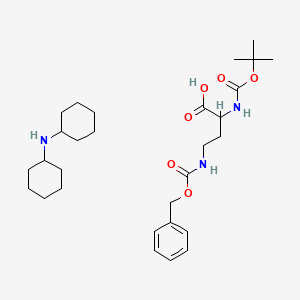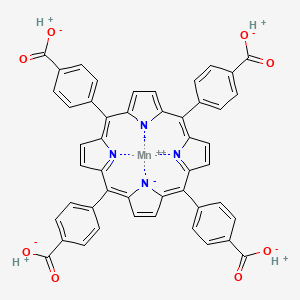
Mn-TCPP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese (II) Tetrakis (p-carboxyphenyl)porphyrin, commonly referred to as Mn-TCPP, is a metal-organic framework (MOF) compound. It consists of a manganese ion coordinated with a porphyrin ring that has four carboxyphenyl groups attached. This compound is known for its unique optical properties and its ability to generate reactive oxygen species (ROS) upon light activation, making it a valuable photodynamic therapy agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mn-TCPP can be synthesized through various methods, including:
-
Solvothermal Method: : This involves dissolving manganese salts and tetrakis (p-carboxyphenyl)porphyrin in a solvent such as dimethylformamide (DMF) and heating the mixture at high temperatures (typically 120-150°C) for several hours. This method allows for the formation of crystalline MOF structures .
-
Hydrothermal Method: : Similar to the solvothermal method, but water is used as the solvent. The reaction is carried out in a sealed vessel at elevated temperatures and pressures, promoting the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the solvothermal or hydrothermal methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Mn-TCPP undergoes several types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized to higher oxidation states of manganese, often using oxidizing agents like hydrogen peroxide or potassium permanganate .
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrazine .
-
Substitution: : The carboxyphenyl groups in this compound can undergo substitution reactions, where functional groups are replaced with other substituents under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Dimethylformamide
Propriétés
Formule moléculaire |
C48H28MnN4O8 |
|---|---|
Poids moléculaire |
843.7 g/mol |
Nom IUPAC |
hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
Clé InChI |
RLBVUQKTGBHUFL-UHFFFAOYSA-L |
SMILES canonique |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


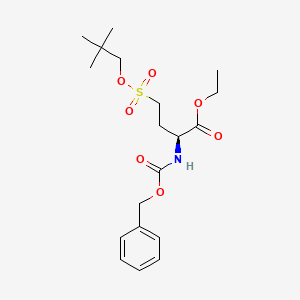
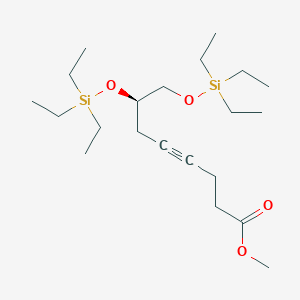
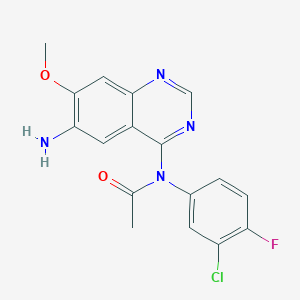
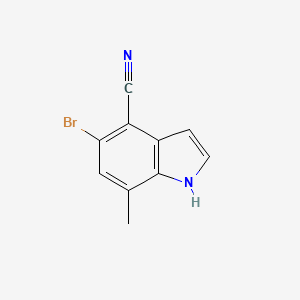
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12825490.png)
